molecular formula C14H14N4O4S2 B2951649 N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide CAS No. 868974-38-3

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B2951649
CAS RN: 868974-38-3
M. Wt: 366.41
InChI Key: VGCMYSNVCZLJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 447.557 . It contains a benzodioxole group, which is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Research has identified compounds related to N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide as potent inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This enzyme is involved in pH regulation in tumor cells, making it a target for anticancer therapy. Studies have shown that derivatives of such compounds exhibit significant inhibition of CA IX, suggesting their potential as anticancer agents through the inhibition of tumor acidification processes (Ilies et al., 2003).

Antimicrobial and Antiproliferative Activities

Derivatives of N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Some compounds showed significant activity against human tumor cell lines and bacterial strains, indicating their dual potential as antimicrobial and anticancer agents. This suggests a broad spectrum of pharmacological applications for these derivatives, from treating infections to combating cancer (El-Gilil, 2019).

Photodynamic Therapy Applications

Research into the photophysical and photochemical properties of compounds related to N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide has highlighted their potential in photodynamic therapy (PDT) for cancer treatment. Certain derivatives exhibit high singlet oxygen quantum yield, a crucial factor for the effectiveness of PDT agents. This indicates their promising role in developing new PDT drugs that could offer improved treatment options for cancer patients (Pişkin et al., 2020).

Corrosion Inhibition

Another interesting application of related compounds is in the field of corrosion inhibition. Benzothiazole derivatives have been shown to effectively prevent corrosion of carbon steel in acidic environments. This suggests potential industrial applications, where such compounds could be used to protect metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Hu et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not explicitly stated and should be confirmed by the user.

Mechanism of Action

Target of Action

Similar compounds have shown inhibitory effects onVEGFR1 , a receptor involved in angiogenesis .

Mode of Action

It has been suggested that it may interact with its targets to inhibit their function . This inhibition could lead to changes in cellular processes, such as cell growth and division.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it could inhibit the VEGF-induced HUVEC cell migration, indicating its potential anti-angiogenic activity . This suggests that the compound could interfere with the VEGF signaling pathway, which plays a crucial role in angiogenesis.

Result of Action

The compound has shown potent growth inhibition properties against certain human cancer cell lines . It could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound could have potential antitumor effects.

properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S2/c1-2-11(19)16-13-17-18-14(24-13)23-6-12(20)15-8-3-4-9-10(5-8)22-7-21-9/h3-5H,2,6-7H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCMYSNVCZLJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.